Cas no 2757906-03-7 ({3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate)
![{3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate structure](https://ja.kuujia.com/scimg/cas/2757906-03-7x500.png)
{3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
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- {3,3-difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate
- EN300-37153028
- 2757906-03-7
- {3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate
-
- インチ: 1S/C15H18F2O3S/c1-11-3-5-13(6-4-11)21(18,19)20-10-12-9-15(16,17)14(12)7-2-8-14/h3-6,12H,2,7-10H2,1H3
- InChIKey: XJIKGSOACQNFRC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCC1CC(C21CCC2)(F)F
計算された属性
- 精确分子量: 316.09447193g/mol
- 同位素质量: 316.09447193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 486
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 51.8Ų
{3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37153028-0.25g |
{3,3-difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate |
2757906-03-7 | 95.0% | 0.25g |
$972.0 | 2025-03-18 | |
Enamine | EN300-37153028-0.5g |
{3,3-difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate |
2757906-03-7 | 95.0% | 0.5g |
$1014.0 | 2025-03-18 | |
Enamine | EN300-37153028-0.1g |
{3,3-difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate |
2757906-03-7 | 95.0% | 0.1g |
$930.0 | 2025-03-18 | |
Enamine | EN300-37153028-1.0g |
{3,3-difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate |
2757906-03-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
Enamine | EN300-37153028-2.5g |
{3,3-difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate |
2757906-03-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
Enamine | EN300-37153028-10.0g |
{3,3-difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate |
2757906-03-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
Enamine | EN300-37153028-5.0g |
{3,3-difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate |
2757906-03-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 | |
Enamine | EN300-37153028-0.05g |
{3,3-difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate |
2757906-03-7 | 95.0% | 0.05g |
$888.0 | 2025-03-18 |
{3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
{3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonateに関する追加情報
Introduction to {3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate (CAS No. 2757906-03-7)
{3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate (CAS No. 2757906-03-7) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, often referred to as a spirocyclic sulfonate, possesses a distinctive structure that combines a spirocyclic framework with a fluorinated moiety and a sulfonate group. These structural features contribute to its unique chemical and biological properties, making it a valuable candidate for various applications in drug discovery and chemical synthesis.
The spirocyclic structure of this compound is particularly noteworthy. Spirocycles are cyclic compounds in which two rings are joined at one atom, creating a unique three-dimensional architecture. This structural feature can enhance the conformational rigidity of the molecule, which is often beneficial in drug design as it can improve binding affinity and selectivity for specific biological targets. The presence of the difluoro group further modulates the physicochemical properties of the molecule, such as its lipophilicity and electronic distribution, which can influence its pharmacokinetic and pharmacodynamic profiles.
The sulfonate group in {3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate is another key functional group that contributes to its chemical reactivity and biological activity. Sulfonates are known for their high polarity and ability to form hydrogen bonds, which can enhance the solubility of the compound in aqueous environments. This property is particularly important in pharmaceutical applications where good aqueous solubility is often required for effective drug delivery.
Recent research has highlighted the potential of {3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate in various therapeutic areas. For instance, studies have shown that this compound exhibits promising activity as a modulator of specific enzymes and receptors involved in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The unique combination of its spirocyclic structure, fluorinated moiety, and sulfonate group makes it an attractive candidate for further investigation in drug discovery programs.
In addition to its potential therapeutic applications, {3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate has also been explored as a synthetic intermediate in organic chemistry. Its reactivity and functional group diversity make it a valuable building block for the synthesis of more complex molecules with diverse biological activities. Researchers have utilized this compound in the development of novel synthetic routes and methodologies, contributing to the advancement of synthetic chemistry.
The synthesis of {3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate typically involves multistep processes that require careful control of reaction conditions to achieve high yields and purity. Recent advancements in synthetic methods have led to more efficient and scalable routes for the production of this compound, making it more accessible for both academic research and industrial applications.
In conclusion, {3,3-Difluorospiro[3.3]heptan-1-yl}methyl 4-methylbenzene-1-sulfonate (CAS No. 2757906-03-7) is a multifaceted compound with significant potential in both medicinal chemistry and organic synthesis. Its unique structural features and functional groups make it an intriguing candidate for further exploration in drug discovery and chemical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology and pharmaceutical science.
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